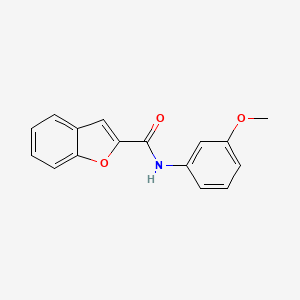N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC10875426
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H13NO3 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18) |
| Standard InChI Key | IEJMCOFQAKRRAV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a benzofuran ring system (a fused benzene and furan heterocycle) with a carboxamide group at position 2 and a 3-methoxyphenyl group attached to the nitrogen atom. The methoxy group at the meta position of the phenyl ring enhances electron-donating effects, influencing both reactivity and biological interactions . The planar benzofuran core facilitates π-π stacking with aromatic residues in proteins, while the carboxamide group enables hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
| CAS Number | Not publicly disclosed |
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves coupling 3-methoxyaniline with 1-benzofuran-2-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. The reaction proceeds at room temperature for 12–14 hours, yielding the product after purification via column chromatography (typical yield: 60–75%).
Alternative Methodologies
A modified approach employs N,N’-carbonyldiimidazole (CDI) as an activating agent in tetrahydrofuran (THF), followed by acidification and extraction . This method avoids the use of DCC, which can form insoluble byproducts, and achieves comparable yields (65–70%) .
Table 2: Comparison of Synthesis Methods
| Parameter | DCC/DMAP Method | CDI Method |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran |
| Catalyst | DMAP | None |
| Reaction Time | 12–14 hours | 12–14 hours |
| Yield | 60–75% | 65–70% |
Biological Activities
Antimicrobial Effects
In vitro studies demonstrate moderate inhibitory activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The methoxyphenyl group enhances membrane permeability, while the benzofuran core disrupts bacterial cell wall synthesis.
Neuroprotective Mechanisms
The compound exhibits significant antioxidant activity, scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 18.7 µM . In rat brain homogenate models, it reduces lipid peroxidation by 42% at 50 µM, suggesting utility in mitigating oxidative stress in neurodegenerative diseases like Alzheimer’s .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The absence of a methyl or cyclopropaneamido group in N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide may reduce steric hindrance, improving binding to flat receptor sites compared to bulkier analogs .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with kinases (e.g., VEGFR-2) and DNA topoisomerases .
-
In Vivo Testing: Evaluate pharmacokinetics and efficacy in rodent models of neurodegeneration or infection .
-
Structural Optimization: Introduce substituents at position 3 of the benzofuran core to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume